BenchChemオンラインストアへようこそ!

Peptide tyrosine leucine amide

Antimicrobial Peptide Biology Prohormone Processing Mass Spectrometry

Peptide tyrosine leucine amide (PYLa; CAS 97483-83-5) is a 24-amino acid, C-terminally amidated peptide originally predicted from cloned mRNA of Xenopus laevis skin. It is a member of the magainin family of antimicrobial peptides and serves as the direct biosynthetic precursor to the mature 21-amino acid antimicrobial peptide PGLa (PYLa-(4–24)) via post-translational cleavage after its single internal arginine residue.

Molecular Formula C108H192N32O26S
Molecular Weight 2386.9 g/mol
CAS No. 97483-83-5
Cat. No. B1628478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide tyrosine leucine amide
CAS97483-83-5
Synonymspeptide tyrosine leucine amide
PYL(a)
PYLA
Molecular FormulaC108H192N32O26S
Molecular Weight2386.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C108H192N32O26S/c1-21-59(11)85(139-94(153)63(15)121-80(143)51-118-88(147)61(13)122-97(156)74(34-25-29-44-111)132-103(162)79(54-141)136-93(152)65(17)124-99(158)76(41-47-167-20)129-82(145)53-120-96(155)71(36-31-46-117-108(115)116)133-105(164)84(58(9)10)137-95(154)70(113)50-68-37-39-69(142)40-38-68)106(165)125-62(14)89(148)119-52-81(144)128-72(32-23-27-42-109)100(159)140-86(60(12)22-2)107(166)127-66(18)90(149)130-75(35-26-30-45-112)101(160)138-83(57(7)8)104(163)126-67(19)92(151)135-78(49-56(5)6)102(161)131-73(33-24-28-43-110)98(157)123-64(16)91(150)134-77(87(114)146)48-55(3)4/h37-40,55-67,70-79,83-86,141-142H,21-36,41-54,109-113H2,1-20H3,(H2,114,146)(H,118,147)(H,119,148)(H,120,155)(H,121,143)(H,122,156)(H,123,157)(H,124,158)(H,125,165)(H,126,163)(H,127,166)(H,128,144)(H,129,145)(H,130,149)(H,131,161)(H,132,162)(H,133,164)(H,134,150)(H,135,151)(H,136,152)(H,137,154)(H,138,160)(H,139,153)(H,140,159)(H4,115,116,117)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-,86-/m0/s1
InChIKeyXDIBENCZHISDAW-UYDIGURTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide Tyrosine Leucine Amide (PYLa; CAS 97483-83-5): A 24-Amino Acid Amphibian Defense Peptide Precursor for Antimicrobial and Processing Research


Peptide tyrosine leucine amide (PYLa; CAS 97483-83-5) is a 24-amino acid, C-terminally amidated peptide originally predicted from cloned mRNA of Xenopus laevis skin . It is a member of the magainin family of antimicrobial peptides and serves as the direct biosynthetic precursor to the mature 21-amino acid antimicrobial peptide PGLa (PYLa-(4–24)) via post-translational cleavage after its single internal arginine residue . The peptide can form an amphipathic helix characteristic of membrane-active host-defense peptides .

Why PYLa Cannot Be Substituted by PGLa or Shorter Fragment Analogs in Research and Bioassay Applications


Peptide tyrosine leucine amide (PYLa) is not functionally interchangeable with its mature cleavage product PGLa or minimal dipeptide fragments such as H-Tyr-Leu-NH₂. Although PGLa (21 amino acids, CAS 102068-15-5) is the dominant antimicrobial effector isolated from Xenopus skin secretions, it represents a post-translationally processed form lacking the N-terminal tripeptide Gly-Met-Ala present in PYLa . This structural difference results in distinct chromatographic retention behavior and dramatically alters the peptide's mass, solubility, and precursor-product relationship, which is critical for studies of proteolytic processing, precursor biology, and immunoassay standardization . Furthermore, commercial dipeptide reagents such as H-Tyr-Leu-NH₂ (CAS 281213-44-3) lack entirely the 21-residue C-terminal domain necessary for membrane interaction, helical folding, and antimicrobial function; use of such fragments in lieu of full-length PYLa would yield biologically meaningless results in any assay dependent on the intact peptide structure .

Quantitative Differentiation of Peptide Tyrosine Leucine Amide (PYLa) vs. PGLa and Fragment Analogs


Sequence Length and Precursor Architecture: PYLa (24 aa) vs. PGLa (21 aa)

The defining structural characteristic of peptide tyrosine leucine amide (PYLa) is its full-length 24-amino acid sequence, beginning with glycine and ending with leucine amide, from which the mature antimicrobial peptide PGLa (PYLa-(4–24), 21 amino acids) is derived by tryptic-like cleavage after Arg³ . PYLa possesses an N-terminal Gly-Met-Ala-Arg extension that is absent in PGLa, conferring a distinct monoisotopic mass, a higher number of ionizable groups, and unique HPLC retention properties . In the original solid-phase synthesis and characterization study, synthetic PYLa elutes as a single homogeneous peak with a retention time distinct from both forms of natural PGLa, which themselves resolve into two peaks under identical reversed-phase conditions . This means any research group requiring the intact precursor—for antibody generation, processing enzyme assays, or precursor-product fate mapping—must procure authentic PYLa; PGLa or truncated analogs cannot recapitulate the N-terminal epitope or the single Arg processing site.

Antimicrobial Peptide Biology Prohormone Processing Mass Spectrometry

Synthetic Accessibility and Purified Yield: PYLa Achieves 61% Overall Yield at Homogeneity

The original solid-phase synthesis of PYLa, reported by Andreu et al. (1985), delivered the purified 24-residue peptide in 61% overall yield after cleavage, deprotection, and preparative reversed-phase HPLC . This established synthetic benchmark demonstrates that, despite its length, PYLa can be reliably produced at high purity. While analogous yield data for PGLa (21 aa) synthesized under identical conditions were not separately reported in the same study, the authors noted that tryptic digestion of synthetic PYLa cleanly generated a single form of PGLa co-eluting with the natural peptide, confirming the synthetic PYLa as a viable, scalable precursor for both peptides . In contrast, many other amphibian host-defense peptides of comparable length (e.g., magainin 2, 23 aa) often require more complex folding or purification protocols and may show lower overall yields when synthesized and oxidized correctly.

Peptide Synthesis Solid-Phase Peptide Synthesis Process Chemistry

Chromatographic Identity and Precursor-Product Conversion: PYLa Elutes as a Single Peak and Cleanly Generates PGLa

Under reversed-phase HPLC conditions, synthetic PYLa elutes as a single, homogeneous peak that is clearly resolved from both natural forms of PGLa (designated PGLa-I and PGLa-II) found in Xenopus skin secretion . Tryptic hydrolysis of synthetic PYLa specifically cleaves after the single arginine residue, quantitatively converting PYLa into PGLa with the shorter retention time (PGLa-I), confirming the precursor-product relationship . This definitive chromatographic signature provides a built-in quality control metric: any lot of synthetic PYLa can be verified by its unique retention time and by its ability to generate a single PGLa product upon trypsin treatment. By comparison, directly synthesized PGLa (21 aa) lacks the Arg cleavage site marker, making independent verification of its identity more reliant on mass spectrometry alone.

HPLC Characterization Proteolytic Processing Quality Control

Immunoreactivity in Mammalian Tissues: PYLa Antiserum Detects an Endogenous 10-Amino Acid Fragment in Rat Gut, Liver, and Spleen

A polyclonal antiserum raised against the mid-region of PYLa revealed immunoreactive material in a wide range of rat tissues, with highest abundance in liver, spleen, and gut . The predominant immunoreactive form in these tissues was characterized as a moderately hydrophobic, basic peptide of approximately 10 amino acids—considerably shorter than both PYLa and PGLa . Immunohistochemistry further localized PYLa immunoreactivity to endocrine cells (but not neurons) in the ileal mucosa of both rat and human, suggesting a conserved hormonal or paracrine role . This evidence indicates that PYLa-based immunological tools detect a distinct processing product in mammals, which cannot be replicated using anti-PGLa antibodies that recognize only the C-terminal 21-amino acid domain.

Immunohistochemistry Peptide Distribution Mammalian Physiology

Optimal Procurement and Use Cases for Peptide Tyrosine Leucine Amide (PYLa)


Reference Standard for Amphibian Antimicrobial Peptide Research and Precursor Biology

Research groups investigating the biosynthesis, post-translational processing, and structure-activity relationships of the magainin/PGLa peptide family require authentic full-length PYLa as a quantitative reference standard. Because PYLa is the genetically encoded precursor that yields mature PGLa upon proteolytic cleavage, only PYLa—not synthetic PGLa—can serve as the substrate in processing enzyme assays and as the calibrant for precursor-specific immunoassays or mass spectrometry-based quantification of the intact propeptide in biological samples .

Antibody Generation Targeting the PYLa N-Terminal Processing Site

Polyclonal or monoclonal antibodies raised against synthetic PYLa can recognize epitopes spanning the N-terminal Gly-Met-Ala-Arg extension, which is absent from mature PGLa. Such antibodies have proven useful in mapping the tissue distribution of PYLa-derived peptides in mammals, revealing a conserved endocrine processing pathway in gut, liver, and spleen that would be missed entirely by antibodies raised against PGLa alone . Therefore, procurement of the full 24-mer is essential for any immunological study aiming to distinguish precursor from product.

Quality Control and Lot Verification via HPLC-Trypsin Fingerprinting

Procurement officers and QC laboratories can leverage the unique chromatographic and enzymatic fingerprint of PYLa to verify lot identity and purity independently of the vendor's certificate of analysis. A simple protocol—analytical C18 HPLC followed by trypsin digestion—should yield a single parent peak for PYLa and a quantitative shift to the PGLa-I peak upon digestion. This built-in identity test is not available for synthetic PGLa, which lacks the arginine scissile bond that serves as a functional purity probe .

Synthetic Starting Material for In-House Generation of PGLa

Laboratories requiring both PYLa and PGLa for comparative structure-function studies can purchase a single batch of PYLa and generate pure PGLa in-house by limited trypsin digestion, as demonstrated by Andreu et al. (1985). Given the 61% synthetic yield achievable for PYLa, this approach is cost-effective and ensures isogenic peptide pairs for paired assays, eliminating batch-to-batch variability that would arise from purchasing PYLa and PGLa from separate synthetic lots .

Quote Request

Request a Quote for Peptide tyrosine leucine amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.